molecular formula C9H18N4 B13542432 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)pentan-2-amine

2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)pentan-2-amine

Cat. No.: B13542432
M. Wt: 182.27 g/mol
InChI Key: SDPCBMSTEJBPAQ-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and an amine group attached to a pentane chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable alkylating agent under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine is unique due to its specific substitution pattern and the presence of the pentane chain.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)pentan-2-amine

InChI

InChI=1S/C9H18N4/c1-5-6-9(3,10)8-12-11-7(2)13(8)4/h5-6,10H2,1-4H3

InChI Key

SDPCBMSTEJBPAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1=NN=C(N1C)C)N

Origin of Product

United States

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